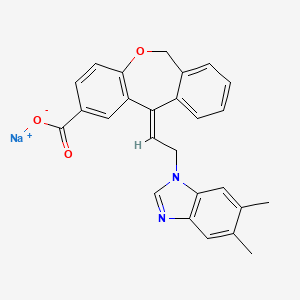
Unii-WG00T3YN0T
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
KW-3635 is a synthetic organic compound known for its role as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent inducer of platelet aggregation and vasoconstriction, making KW-3635 a valuable compound in the study and treatment of thrombotic diseases and peripheral arterial occlusive diseases .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of KW-3635 involves multiple steps. The initial step includes the reaction of 11-methylene-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid methyl ester with N-methylpiperazine and paraformaldehyde in the presence of trifluoroacetic acid in hot tetrachloroethane. This reaction produces 11-[2-(4-methylpiperazin-1-yl)ethylidene]-6,11-dihydrodibenzo[b,e]oxepine-2-carboxylic acid methyl ester. The next step involves the reaction with ethyl chloroformate and sodium acetate in dichloromethane to yield the corresponding 2-chloroethylidene derivative. Finally, condensation with 5,6-dimethyl-1H-benzimidazole in refluxing toluene affords the methyl ester of the desired product, which is then hydrolyzed with sodium methoxide in methanol .
Industrial Production Methods
The industrial production methods for KW-3635 are not extensively documented in the available literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification processes to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
KW-3635 primarily undergoes substitution reactions due to the presence of reactive functional groups in its structure. The compound can also participate in hydrolysis reactions under basic conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include N-methylpiperazine, paraformaldehyde, ethyl chloroformate, and 5,6-dimethyl-1H-benzimidazole. Reaction conditions often involve the use of solvents like tetrachloroethane, dichloromethane, and toluene, with catalysts such as trifluoroacetic acid.
Hydrolysis Reactions: Sodium methoxide in methanol is commonly used for hydrolysis.
Major Products
The major product formed from the synthesis of KW-3635 is the final compound itself, which is a thromboxane A2 receptor antagonist. Other intermediate products include various substituted dibenzo[b,e]oxepine derivatives .
Scientific Research Applications
KW-3635 has several scientific research applications, particularly in the fields of medicine and pharmacology:
Thrombotic Diseases: KW-3635 is used to study and potentially treat thrombotic diseases due to its ability to inhibit platelet aggregation and vasoconstriction.
Peripheral Arterial Occlusive Diseases: The compound shows promise in treating peripheral arterial occlusive diseases by preventing the progression of vascular lesions.
Cerebral Ischemia: KW-3635 has been investigated for its protective effects against transient cerebral ischemia induced by arachidonic acid in animal models.
Mechanism of Action
KW-3635 exerts its effects by antagonizing the thromboxane A2 receptor. Thromboxane A2 is a cyclooxygenase product of arachidonic acid that induces platelet aggregation and vasoconstriction. By blocking this receptor, KW-3635 prevents these actions, thereby reducing the risk of thrombus formation and vasoconstriction .
Comparison with Similar Compounds
Similar Compounds
BM-13505: Another thromboxane A2 receptor antagonist with similar antithrombotic effects.
Aspirin: While not a direct thromboxane A2 receptor antagonist, aspirin inhibits the synthesis of thromboxane A2 by blocking cyclooxygenase.
Uniqueness
KW-3635 is unique in its specific antagonistic action on the thromboxane A2 receptor without exhibiting thromboxane A2 receptor agonistic or thromboxane synthase inhibitory effects. This specificity makes it a valuable tool in the study of thrombotic and ischemic diseases .
Properties
CAS No. |
127166-41-0 |
|---|---|
Molecular Formula |
C26H21N2NaO3 |
Molecular Weight |
432.4 g/mol |
IUPAC Name |
sodium;(11E)-11-[2-(5,6-dimethylbenzimidazol-1-yl)ethylidene]-6H-benzo[c][1]benzoxepine-2-carboxylate |
InChI |
InChI=1S/C26H22N2O3.Na/c1-16-11-23-24(12-17(16)2)28(15-27-23)10-9-21-20-6-4-3-5-19(20)14-31-25-8-7-18(26(29)30)13-22(21)25;/h3-9,11-13,15H,10,14H2,1-2H3,(H,29,30);/q;+1/p-1/b21-9+; |
InChI Key |
KWELWDMCBFWKQN-CSFJJMQLSA-M |
SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Isomeric SMILES |
CC1=CC2=C(C=C1C)N(C=N2)C/C=C/3\C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C=N2)CC=C3C4=CC=CC=C4COC5=C3C=C(C=C5)C(=O)[O-].[Na+] |
Synonyms |
11-(2-(5,6-dimethyl-1-benzimidazolyl)ethylidine)-6,11-dihydrodibenz(b,e)oxepine-2-carboxylate KW 3635 KW-3635 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


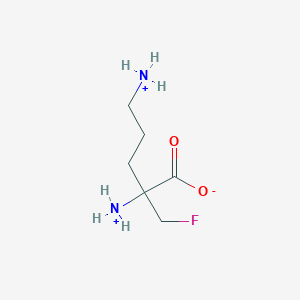


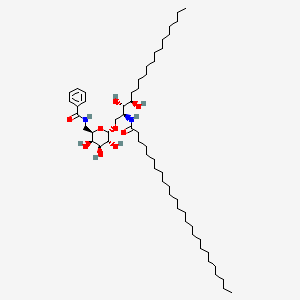
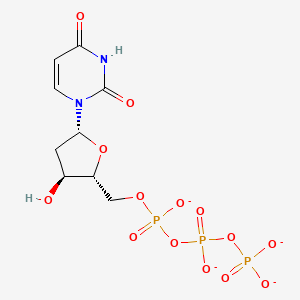
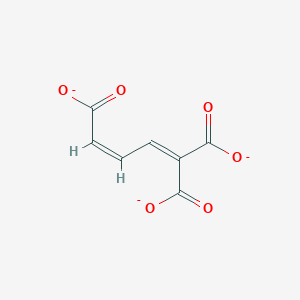
![3-[({4-[4-({[(1S)-1-(2-chlorophenyl)ethoxy]carbonyl}amino)-3-methyl-1,2-oxazol-5-yl]phenyl}methyl)sulfanyl]propanoic acid](/img/structure/B1264420.png)
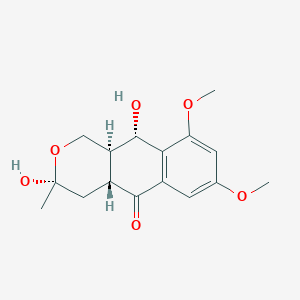

![N-[4-[1-(1-oxopropyl)-2,3-dihydroindol-5-yl]-2-thiazolyl]-2-furancarboxamide](/img/structure/B1264424.png)
![1-[(9Z)-octadecenoyl]-2-tetracosanoyl-sn-glycero-3-phosphocholine](/img/structure/B1264425.png)


![[(2R)-1-octadecanoyloxy-3-phosphonooxypropan-2-yl] (4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoate](/img/structure/B1264428.png)
